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Compound of Interest

Compound Name:
3-Hydroxy-2,2-dimethylbutanoic

acid

CAS No.: 29269-83-8

Cat. No.: B1197264

Get Quote

Executive Summary
3-Hydroxy-2,2-dimethylbutanoic acid (CAS: 29269-83-8) represents a specialized class of

chiral building blocks characterized by a gem-dimethyl substitution alpha to the carboxyl group.

This structural motif is not merely cosmetic; it imparts significant metabolic stability by blocking

-oxidation and restricting conformational freedom via the Thorpe-Ingold effect.

In pharmaceutical development, this moiety is critical. It serves as a validated metabolite of the

blockbuster drug Simvastatin and functions as a robust chiral linker in the synthesis of protease

inhibitors and polyketide mimetics. This guide provides a rigorous technical analysis of its

synthesis, resolution, and application, moving beyond basic descriptions to actionable,

industrial-grade protocols.

Chemical Identity & Structural Logic[1]
The molecule features a 4-carbon backbone with a quaternary carbon at position 2 and a chiral

center at position 3.
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Property Specification

IUPAC Name 3-Hydroxy-2,2-dimethylbutanoic acid

CAS Number 29269-83-8

Molecular Formula

Molecular Weight 132.16 g/mol

Chiral Center C3 (Accepts R or S configuration)

Key Structural Feature

Gem-dimethyl group (C2): Provides steric bulk,

preventing racemization and enzymatic

degradation.[1]

The Gem-Dimethyl Effect (Thorpe-Ingold)
The two methyl groups at C2 compress the internal bond angle (

), forcing the hydroxyl group (C3) and the carboxyl group (C1) closer together. This pre-
organization accelerates intramolecular reactions (like lactonization) and rigidifies the molecule
when used as a drug linker, often improving binding affinity by reducing the entropic penalty
upon binding to a protein target.

Synthetic Routes: Strategic Analysis
The synthesis of enantiopure 3-hydroxy-2,2-dimethylbutanoic acid is challenging due to the

steric hindrance provided by the gem-dimethyl group adjacent to the reaction center.

Pathway Comparison
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Method Mechanism
Enantiomeric
Excess (ee)

Scalability
Cost
Efficiency

Asymmetric

Hydrogenation

Ru/Rh-BINAP

reduction of

-keto ester

>98% High (Industrial)
High (Catalyst

cost)

Enzymatic

Kinetic

Resolution

Lipase-catalyzed

hydrolysis/transe

sterification

>99% (after

workup)
Medium

Low (Green

Chem)

Biocatalytic

Reduction

Ketoreductase

(KRED)

reduction of

ketone

>99% High Medium

Visualizing the Workflow
The following diagram illustrates the two primary industrial routes: the Biocatalytic Reduction

(Route A) and the Kinetic Resolution (Route B).
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Figure 1:Comparative synthetic pathways. Route A (Blue) utilizes direct asymmetric reduction

for high yield. Route B (Red) utilizes enzymatic resolution to separate enantiomers.[2]

Detailed Protocol: Enzymatic Kinetic Resolution
While asymmetric hydrogenation is powerful, Enzymatic Kinetic Resolution (EKR) is often

preferred in medicinal chemistry labs for its operational simplicity, low cost, and absence of
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heavy metals. The following protocol uses Candida antarctica Lipase B (CALB) to resolve the

racemic ethyl ester.

Objective
To isolate (S)-ethyl 3-hydroxy-2,2-dimethylbutanoate with >98% ee.

Materials
Substrate: Racemic ethyl 3-hydroxy-2,2-dimethylbutanoate (10 g, 62.4 mmol).

Enzyme: Immobilized CALB (e.g., Novozym 435), 500 mg.

Acyl Donor: Vinyl acetate (3.0 eq).

Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

Monitoring: GC or HPLC with Chiralpak AD-H column.

Step-by-Step Methodology
Preparation: Dissolve 10 g of the racemic substrate in 100 mL of anhydrous MTBE in a 250

mL round-bottom flask.

Scientific Note: Anhydrous conditions are critical to prevent hydrolysis. The lipase is

functioning in "transesterification mode."[3]

Initiation: Add 17.2 mL (187 mmol) of Vinyl Acetate followed by 500 mg of Novozym 435.

Mechanistic Insight: The lipase selectively acetylates the (R)-enantiomer due to the spatial

fit of the acyl-enzyme intermediate. The (S)-enantiomer remains as the free alcohol

because the gem-dimethyl group sterically hinders the approach of the (S)-hydroxyl to the

catalytic serine triad.

Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via chiral HPLC

every 2 hours.

Stop Condition: Terminate the reaction when the conversion reaches exactly 50%

(typically 24-48 hours). Pushing beyond 50% risks acetylating the slower (S)-enantiomer,
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eroding optical purity.

Workup: Filter off the immobilized enzyme (can be washed and reused). Concentrate the

filtrate under reduced pressure to obtain a mixture of (S)-alcohol and (R)-acetate.

Separation: Purify via Silica Gel Column Chromatography.

Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 4:1).

Elution Order: The (R)-acetate (less polar) elutes first; the target (S)-alcohol (more polar)

elutes second.

Hydrolysis (Optional): To obtain the free acid, treat the isolated (S)-ester with LiOH in

THF/Water (1:1) at 0°C.

Quality Control & Analytical Validation
Trustworthiness in chiral chemistry relies on rigorous analytics. The gem-dimethyl group can

cause peak broadening in NMR due to rotameric restriction, so HPLC is the gold standard.

Chiral HPLC Method
Column: Daicel Chiralpak AD-H (

mm, 5

m).

Mobile Phase: n-Hexane : Isopropanol (95:5).

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Temperature: 25°C.

Self-Validating NMR Check
The gem-dimethyl protons provide a built-in diagnostic tool. In the racemate, the two methyl

groups on C2 appear as distinct singlets (diastereotopic if the center is chiral, but in a racemate
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environment, they are chemically equivalent unless a chiral shift reagent is used).

1H NMR (CDCl3): Look for two singlets around

1.20 ppm.

Validation: Upon addition of a chiral shift reagent (e.g.,

), the gem-dimethyl singlets of the enantiomers will split. A single set of signals indicates
enantiopurity.

Pharmaceutical Applications
Statin Metabolites & Derivatives
3-Hydroxy-2,2-dimethylbutanoic acid is a known metabolite of Simvastatin (Zocor). In drug

development, synthesizing this specific metabolite allows for:

Toxicity Screening: Verifying that the metabolite does not contribute to off-target effects (e.g.,

myopathy).

Prodrug Design: The hydroxyl group can be esterified to create lipophilic prodrugs that

release the active acid moiety in vivo.

Stability-Enhanced Linkers
The gem-dimethyl group blocks the common metabolic pathway of

-oxidation.

Application: In the design of peptide mimetics or HDAC inhibitors, replacing a standard alkyl

chain with the 2,2-dimethyl-3-hydroxy motif significantly increases the plasma half-life (

) of the drug candidate.

Chiral Auxiliaries
The acid can be coupled to achiral substrates (via the carboxyl group). The steric bulk of the

tert-butyl-like group at C2, combined with the chiral center at C3, exerts powerful stereocontrol

on reactions occurring at the distal end of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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